



"Adrenomedullin (16-31), human" stability and storage guidelines

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Compound of Interest

Compound Name: Adrenomedullin (16-31), human

Cat. No.: B15615844

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Adrenomedullin (16-31), Human: Technical Support Center

Welcome to the technical support center for **Adrenomedullin (16-31)**, **human**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive stability and storage guidelines, detailed experimental protocols, and troubleshooting support for the effective use of this peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Adrenomedullin (16-31), human**, and what is its primary mechanism of action?

A1: Adrenomedullin (16-31), human, is a peptide fragment corresponding to amino acid residues 16-31 of human adrenomedullin (hADM). It is known to have an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) 1 receptor.[1] Its biological activity includes possessing pressor activity in the systemic vascular bed of rats.[1] The full-length adrenomedullin peptide signals through a G-protein coupled receptor (GPCR), which is a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). This signaling primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

Q2: How should I reconstitute lyophilized Adrenomedullin (16-31), human?



A2: For reconstitution, it is recommended to first attempt to dissolve the peptide in sterile, distilled water.[3] One supplier specifies that the peptide is soluble in water at a concentration of at least 100 mg/mL.[4] If the peptide does not readily dissolve, which may occur with hydrophobic peptides, you can try adding a small amount of an organic solvent like DMSO, and then diluting the solution with water to the desired concentration.[5]

Q3: What are the recommended storage conditions for this peptide?

A3: Proper storage is crucial to maintain the stability and activity of **Adrenomedullin (16-31)**, **human**. For long-term storage of the lyophilized powder, -80°C is recommended for up to two years, and -20°C is suitable for up to one year.[4] Once reconstituted in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Stability and Storage Guidelines

The stability of **Adrenomedullin (16-31)**, **human**, is dependent on the storage conditions. The following tables summarize the recommended storage durations for both the lyophilized powder and reconstituted solutions.

Lyophilized Powder Storage

Storage Temperature	Recommended Duration	
-80°C	2 years[4]	
-20°C	1 year[4]	
Room Temperature	Suitable for short-term shipping[1]	

Reconstituted Solution Storage



Storage Temperature	Recommended Duration	Notes
-80°C	6 months[1][4]	Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.
-20°C	1 month[1][4]	Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols Receptor Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of **Adrenomedullin** (16-31), human, for its receptor, using radiolabeled full-length adrenomedullin.

Materials:

- Rat2 cells (or other cells expressing the CGRP receptor)
- · 24-well plates, fibronectin-coated
- Binding buffer (e.g., transferrin, insulin, and selenium medium with 1% BSA and 1 mg/ml bacitracin)
- Radiolabeled Adrenomedullin (e.g., [1251]AM)
- Unlabeled **Adrenomedullin (16-31), human** (as competitor)
- Wash buffer (e.g., ice-cold PBS)
- Scintillation counter

Methodology:

- Seed Rat2 cells in fibronectin-coated 24-well plates at a density of 5 x 10⁴ cells per well.
- Culture the cells until they form a monolayer.

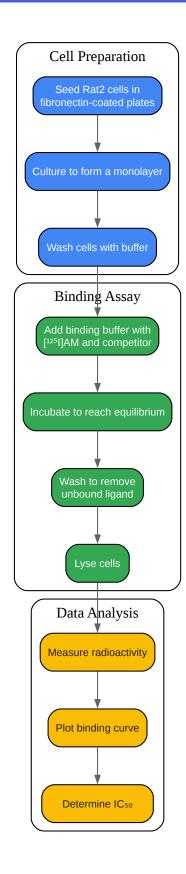




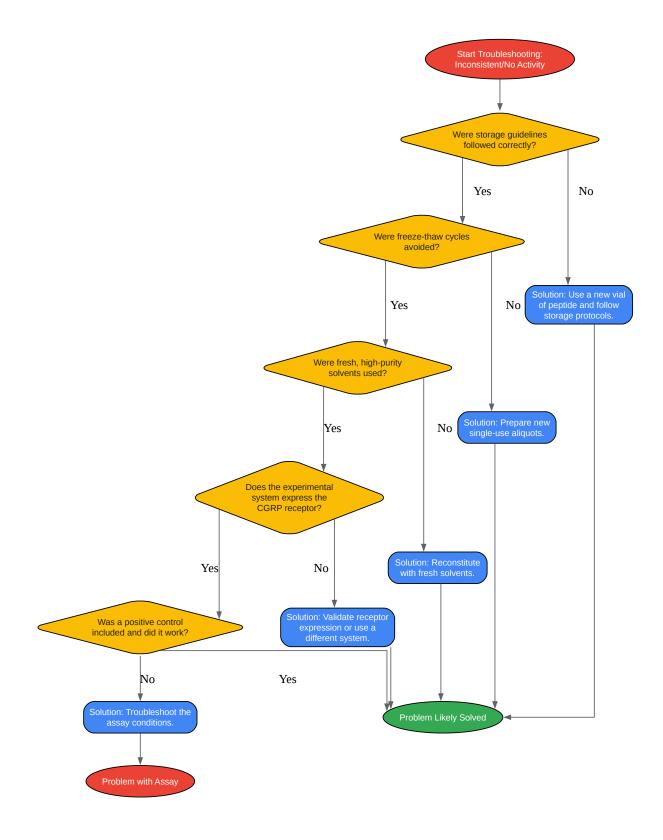


- Wash the cells three times with the binding buffer (without BSA and bacitracin).
- Incubate the cells with the binding buffer containing a fixed concentration of [1251]AM (e.g.,
 0.2 nM) and varying concentrations of unlabeled Adrenomedullin (16-31), human.
- Incubate for a specified time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
- Aspirate the binding solution and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.
- Lyse the cells and measure the radioactivity in a gamma or scintillation counter.
- Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC₅₀ value.

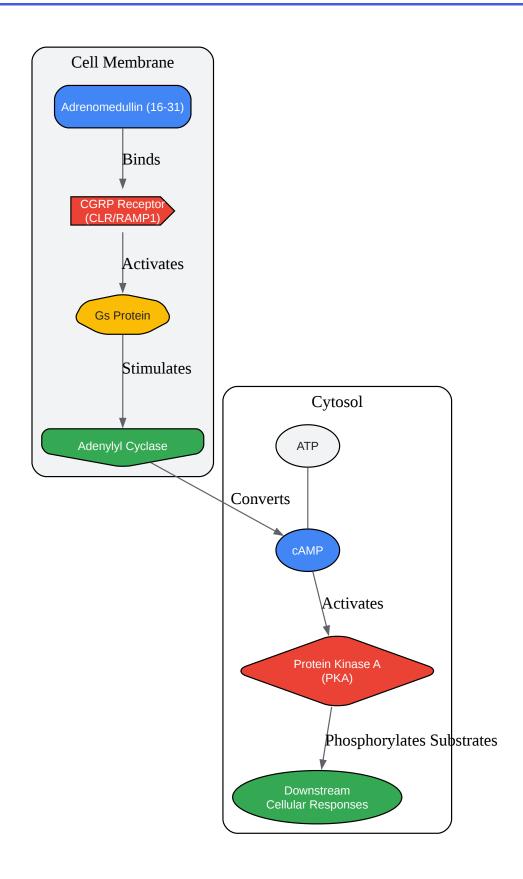












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